molecular formula C9H7N3O4S2 B2574043 3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 146374-22-3

3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B2574043
CAS No.: 146374-22-3
M. Wt: 285.29
InChI Key: UUOHQDRTUQYINZ-UHFFFAOYSA-N
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Description

3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that features a thiazole ring, a nitro group, and a benzenesulfonamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminothiazole with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with bacterial enzymes and cellular pathways. The compound can inhibit the activity of certain enzymes, leading to disruption of bacterial cell wall synthesis and ultimately causing cell death. The thiazole ring and nitro group play crucial roles in binding to the target enzymes and exerting antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S2/c13-12(14)7-2-1-3-8(6-7)18(15,16)11-9-10-4-5-17-9/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOHQDRTUQYINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-aminothiazole (1 g, 10.5 mmol) in dry pyridine (3 ml) was added, portionwise, 3-nitrobenzenesulphonyl chloride (2.32 g, 10.5 mmol), maintaining the internal temperature below 55° C. After addition was complete, the mixture was heated at 100° C. for 75 min. 4M Sodium hydroxide solution (2.75 ml, 11 mmol) was then added dropwise and heating was continued for a further 5 min. After cooling, water (25 ml) was added and the precipitate was collected by filtration to afford the product (2.48 g, 87%) as a brown solid. mp 195° C. (dec.). 1H NMR (360 MHz, D6 -DMSO) δ 6.91 (1H, d, J=4.6 Hz), 7.31 (1H, d, J=4.5 Hz), 7.86 (1H, dd, J=8.0 and 8.1 Hz), 8.20-8.26 (1H, m), 8.40-8.45 ( 1H, m), 8.46-8.49 (1H, m), 13.00 (1H, brs).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
2.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
87%

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